molecular formula C13H16FNOS2 B2946845 2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone CAS No. 1797965-74-2

2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone

Cat. No.: B2946845
CAS No.: 1797965-74-2
M. Wt: 285.4
InChI Key: FXLKWAJFBDJRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is a synthetic organic compound of interest in medicinal chemistry and biochemical research. Its molecular structure incorporates key pharmacophoric elements, including a fluorophenylthio ether group and a pyrrolidinone ring system featuring a methylthio substituent. The presence of the fluorine atom and the sulfur-containing groups suggests potential for enhancing binding affinity and modulating metabolic stability in biological systems. Compounds with similar pyrrolidine-1-yl ethanone scaffolds have been investigated for their diverse biological activities and have served as key intermediates in the synthesis of more complex molecules for pharmacological screening . The specific combination of functional groups in this molecule makes it a valuable building block for researchers exploring structure-activity relationships (SAR), particularly in the development of enzyme inhibitors or receptor ligands. It is primarily utilized in early-stage drug discovery programs, including target identification and hit-to-lead optimization studies. Researchers are advised to handle this compound in accordance with laboratory safety protocols. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNOS2/c1-17-12-6-7-15(8-12)13(16)9-18-11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLKWAJFBDJRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone , also referred to by its IUPAC name, exhibits significant biological activity that has garnered attention in pharmaceutical research. This article explores its molecular characteristics, biological activities, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C18H25FN2OS2
  • Molecular Weight : 368.5 g/mol
  • Chemical Structure : The compound features a thioether linkage with a fluorinated phenyl group and a pyrrolidine moiety, which are known to enhance biological interactions.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to 2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone exhibit varying degrees of antimicrobial activity. For instance, thiazole derivatives have been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL, which are significantly lower than standard antibiotics like chloramphenicol (MIC 25–50 μg/mL) .

Anticancer Activity

Studies have also investigated the anticancer potential of related compounds. For example, some pyrrolidine derivatives demonstrated moderate to significant efficacy against human breast cancer cells, with IC50 values indicating effective inhibition of cancer cell proliferation .

Enzyme Inhibition

The compound's structural attributes suggest potential for enzyme inhibition. Similar thioether compounds have shown promising results as inhibitors of alkaline phosphatase and other enzymes implicated in disease pathways, including cancer and diabetes .

Study 1: Antimicrobial Efficacy

A study evaluated several thiazole-based compounds against various bacterial strains including E. coli and S. aureus. The results showed that while most compounds had low antibacterial activity, specific derivatives exhibited enhanced effects against E. faecalis, suggesting that modifications in the thiazole structure could lead to improved efficacy .

Study 2: Anticancer Mechanisms

In another investigation focused on pyrrolidine derivatives, the compound was assessed for its ability to inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. The results indicated that certain derivatives not only inhibited PARP activity but also increased apoptosis markers in treated cells, highlighting the potential of these compounds in cancer treatment strategies .

Data Tables

Property Value
Molecular FormulaC18H25FN2OS2
Molecular Weight368.5 g/mol
Antimicrobial MIC (E. faecalis)100 μg/mL (selected derivatives)
Anticancer IC50 (breast cancer cells)18 μM (selected derivatives)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s structural uniqueness lies in its pyrrolidine and fluorophenylthio groups. Comparisons with analogs highlight key differences:

Compound Name / CAS Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Ethanone + pyrrolidine 4-Fluorophenylthio, 3-(methylthio)pyrrolidine C₁₄H₁₆FNO₂S₂ 329.4 (calc.) High lipophilicity; potential for sulfur-mediated interactions .
CAS 1207010-40-9 Ethanone + piperazine 4-Fluorophenylthio, 4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazine C₂₃H₂₃FN₄O₂S 438.5 Extended aromatic system; pyridazine may enhance π-π stacking interactions.
CAS 1396770-22-1 Ethanone + piperidine 4-Fluorophenyl, 4-(((furan-2-ylmethyl)thio)methyl)piperidine C₁₉H₂₂FNO₂S 347.4 Furan ring introduces polarity; reduced sulfur content vs. target compound.
2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone Ethanone + pyridine 4-Fluorophenyl, pyridin-3-yl C₁₃H₁₀FNO 215.2 Simpler structure; lacks sulfur atoms, reducing metabolic stability.

Physicochemical Properties

  • Lipophilicity : The target compound’s methylthio and fluorophenyl groups contribute to higher logP values compared to pyridine-based analogs (e.g., AB9401, logP ~2.5) .
  • Metabolic Stability : Thioether groups (e.g., -SMe in pyrrolidine) may slow oxidative metabolism compared to hydroxyl-containing analogs (e.g., hydroxymethylpyrrolidine derivatives, CAS 1420854-84-7) .

Potential Bioactivity

  • Fluorophenylthio Group: This moiety is recurrent in kinase inhibitors (e.g., ’s chromenone derivatives), suggesting possible ATP-binding pocket interactions .
  • Pyrrolidine vs. Piperidine : The smaller pyrrolidine ring in the target compound may confer better membrane permeability than bulkier piperidine analogs .

Research Implications and Gaps

  • Pharmacological Profiling: No direct bioactivity data exist for the target compound. Testing against kinase panels (e.g., EGFR, HER2) is recommended, guided by analogs in .
  • Structure-Activity Relationship (SAR) : Systematic substitution of the pyrrolidine’s methylthio group (e.g., replacing -SMe with -OH or -NH₂) could optimize selectivity .
  • Crystallographic Data : SHELX-refined structures () of similar compounds suggest feasibility for resolving the target’s 3D conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.